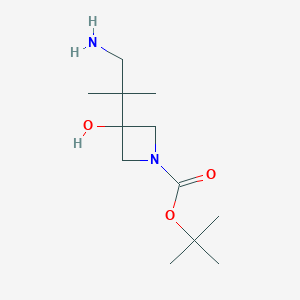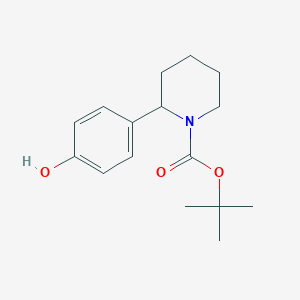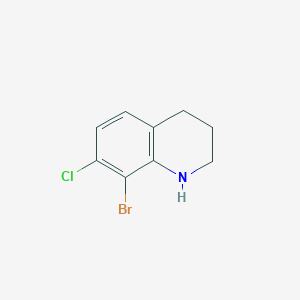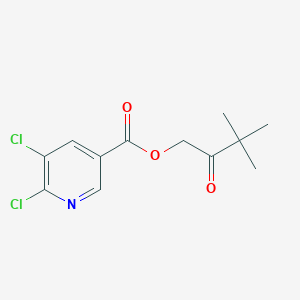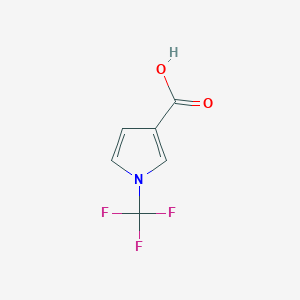
1-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is a compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a carboxylic acid functional group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . Another approach involves the use of trifluoromethyl iodide in the presence of a photoredox catalyst .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. For instance, the use of palladium-catalyzed carbonylation followed by saponification has been reported as an effective method . Additionally, the use of antimony trifluoride for chlorine-fluorine exchange reactions is another viable industrial approach .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.
Applications De Recherche Scientifique
1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism by which 1-(trifluoromethyl)-1H-pyrrole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, the trifluoromethyl group can enhance the binding affinity of the compound to certain enzymes or receptors, thereby modulating their activity . The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Trifluoromethylbenzene: Similar in having a trifluoromethyl group but lacks the pyrrole ring.
Trifluoromethylpyridine: Contains a trifluoromethyl group attached to a pyridine ring.
Trifluoromethylphenol: Features a trifluoromethyl group on a phenol ring.
Uniqueness: 1-(Trifluoromethyl)-1H-pyrrole-3-carboxylic acid is unique due to the combination of the trifluoromethyl group and the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and chemical reactivity .
Propriétés
Formule moléculaire |
C6H4F3NO2 |
|---|---|
Poids moléculaire |
179.10 g/mol |
Nom IUPAC |
1-(trifluoromethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)10-2-1-4(3-10)5(11)12/h1-3H,(H,11,12) |
Clé InChI |
WROJQARCFBVCPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=C1C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]methanaminehydrochloride](/img/structure/B13548809.png)
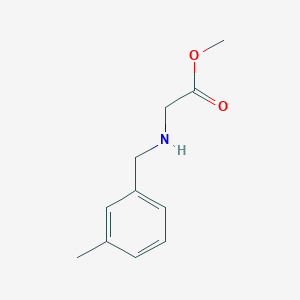
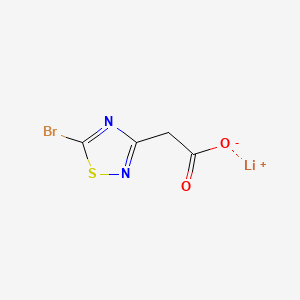
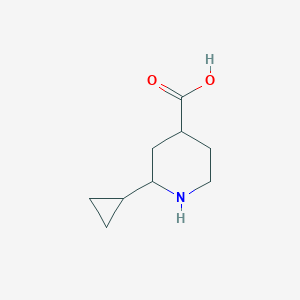
![((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
![2-[2-(Butan-2-yl)-1h-imidazol-4-yl]ethan-1-amine](/img/structure/B13548849.png)
![Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13548855.png)
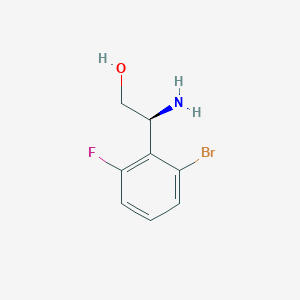

![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
